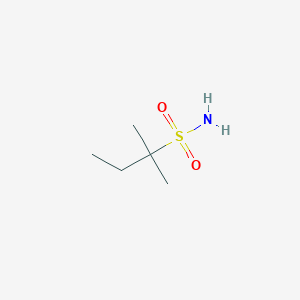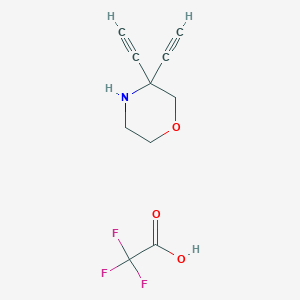![molecular formula C9H18N2O3 B13515233 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate](/img/structure/B13515233.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Its unique structure and properties make it a versatile material for scientific research and industrial applications.
Métodos De Preparación
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be achieved through various synthetic routes. One common method involves the amidation reaction between esters and 3-(dimethylamino)-1-propylamine in the presence of a catalyst such as lead acetate . This reaction can be carried out under solvent-free conditions, which increases the reaction rate and yields high-quality products. Industrial production methods may involve similar catalytic processes, optimized for large-scale production.
Análisis De Reacciones Químicas
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding amides or reduced to yield amines. Substitution reactions can occur at the dimethylamino group, leading to the formation of quaternary ammonium salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it can be employed in the study of enzyme-catalyzed reactions and protein interactions. Industrially, it is used in the synthesis of polyurethane foams with improved physical properties .
Mecanismo De Acción
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate involves its interaction with molecular targets and pathways. The compound can act as a sodium channel blocker, affecting the flow of sodium ions across cell membranes . This action can influence various physiological processes, including nerve signal transmission and muscle contraction. The specific molecular targets and pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate can be compared with other similar compounds, such as cyanoacetamides and esters. Cyanoacetamides, for example, are used in the synthesis of biologically active heterocyclic compounds and have diverse biological activities . Esters, on the other hand, are widely used in nature and industry for their pleasant odors and as flavoring agents . The uniqueness of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate lies in its specific structure and properties, which enable its diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate |
InChI |
InChI=1S/C9H18N2O3/c1-10(2)6-5-8(12)11(3)7-9(13)14-4/h5-7H2,1-4H3 |
Clave InChI |
YTJVTHNSBPHEIJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)N(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


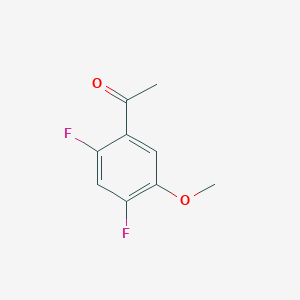
![Lithium(1+) 2-[2-(trifluoromethyl)pyridin-4-yl]propanoate](/img/structure/B13515178.png)
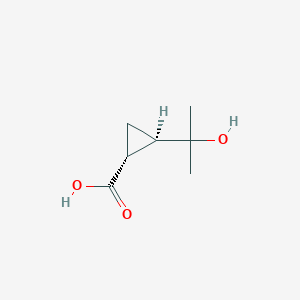
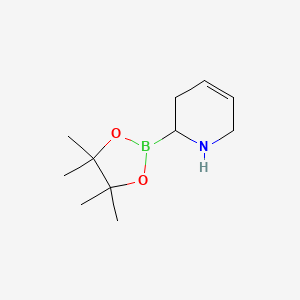
![5-Azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B13515186.png)
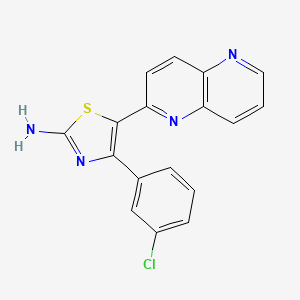

![(2E)-3-{1-[(tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridin-3-yl}prop-2-enoicacid](/img/structure/B13515200.png)

![[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13515207.png)

![5-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B13515215.png)
